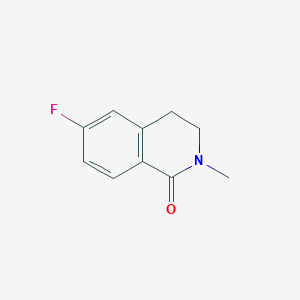![molecular formula C13H15ClFN3O B1442884 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride CAS No. 1311315-96-4](/img/structure/B1442884.png)
3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Overview
Description
This compound is a nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . It is characterized by a five-membered pyrrolidine ring . The compound is also categorized as a cathinone .
Synthesis Analysis
The synthesis of this compound involves ring construction from different cyclic or acyclic precursors . The process also includes the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . The ring is non-planar, a phenomenon called “pseudorotation” which allows for increased three-dimensional (3D) coverage . The compound also contains a 4-fluorobenzyl group and a 2-pyrrolidinyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the incorporation of a methylene group through a spontaneously Pictet-Spengler cyclization .Physical And Chemical Properties Analysis
The compound has a molecular weight of 283.73 .Scientific Research Applications
Antimicrobial and Anticancer Properties
A study by Ahsan and Shastri (2015) explored the synthesis of oxadiazole analogues, including compounds related to 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride. These compounds exhibited significant antimicrobial and anticancer activities. Specifically, certain compounds showed high selectivity and growth inhibition in non-small cell lung cancer cells and displayed maximum antibacterial and antifungal activities in vitro assays (Ahsan & Shastri, 2015).
Anticancer Agents
Redda and Gangapuram (2007) reported the synthesis of 1,3,4-oxadiazoles, including structures similar to the compound , for their anticancer activities. These compounds, with modifications on the oxadiazole and phenyl ring, demonstrated moderate cytotoxicity against breast cancer cell lines (Redda & Gangapuram, 2007).
Synthesis for Chemosensor Applications
Ma et al. (2013) explored the synthesis of novel anion sensors, including compounds with a structure similar to this compound. These sensors demonstrated colorimetric properties for fluoride sensing, indicating potential applications in chemical detection and analysis (Ma et al., 2013).
Development of Polymeric Materials
Hamciuc et al. (2015) synthesized diamine monomers containing 1,3,4-oxadiazole rings for the development of novel polyamides and poly(amide-imide)s. These polymers, which may include compounds analogous to this compound, showed high thermal stability and fluorescence properties, suggesting applications in materials science (Hamciuc et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Without specific studies, it’s hard to predict the exact targets of this compound. The pyrrolidine ring is a common feature in many biologically active compounds and is often involved in binding to target proteins .
Mode of Action
The mode of action would depend on the specific target proteins of this compound. The fluorophenyl group could be involved in hydrophobic interactions, while the pyrrolidine ring could form hydrogen bonds or dipole-dipole interactions .
Biochemical Pathways
Again, without specific information, it’s difficult to say which biochemical pathways this compound might affect. The effects could range from enzyme inhibition or activation, to effects on cell signaling, depending on the target proteins .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on many factors, including its size, charge, and the presence of functional groups. The pyrrolidine ring is known to contribute to the stereochemistry of the molecule, which can influence these properties .
Result of Action
The molecular and cellular effects would depend on the specific actions of this compound on its target proteins. This could range from changes in cell growth and proliferation, to effects on cell death, depending on the targets and pathways involved .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For example, certain conditions might enhance or inhibit its binding to target proteins .
properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-5-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O.ClH/c14-10-5-3-9(4-6-10)8-12-16-13(18-17-12)11-2-1-7-15-11;/h3-6,11,15H,1-2,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGRADVFJPPHGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=NO2)CC3=CC=C(C=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



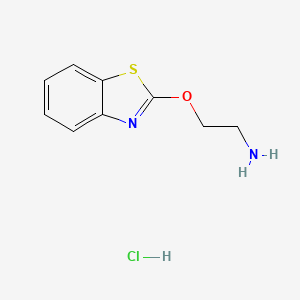
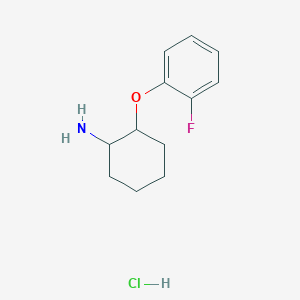

![Spiro[2.5]octan-6-ol](/img/structure/B1442806.png)

![N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B1442811.png)

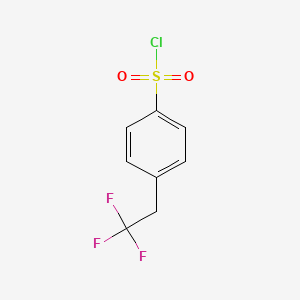

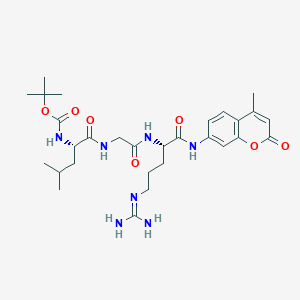
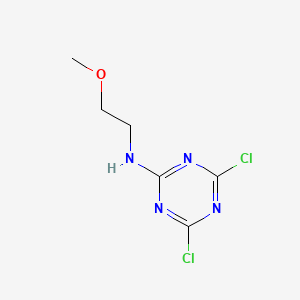
![6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1442820.png)

